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Compound of Interest

Compound Name:
N,N-dimethylmorpholine-2-

carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608 Get Quote

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Chemical Profile & Handling
Before addressing specific troubleshooting scenarios, verify the integrity of your starting

material against these specifications.
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Parameter Specification Notes

IUPAC Name
N,N-dimethylmorpholine-2-

carboxamide

Available as free base or HCl

salt (CAS 1361115-06-1).[1]

Stereochemistry (R) or (S) enantiomer

Critical: C2 is the stereogenic

center. Racemization can

occur under strong basic

conditions at high T.

pKa (Calc) ~8.4 (Morpholine N4)
The N4 amine is moderately

basic and nucleophilic.

Solubility
High: DMSO, MeOH, DCM,

Water
Low: Hexanes, Et2O.

Storage Hygroscopic (HCl salt)
Store at +4°C under inert

atmosphere (Ar/N2).

Troubleshooting Guide (Q&A)
Category A: Analytical Anomalies (NMR & HPLC)
Q1: My 1H NMR spectrum in DMSO-d6 shows split peaks and broadening, particularly around

the amide methyls. Is my sample impure?

Diagnosis: Likely Rotameric Broadening, not impurity. Explanation:N,N-dimethylamides exhibit

restricted rotation around the C(O)-N bond due to partial double bond character. This creates

two distinct magnetic environments for the methyl groups (cis and trans to the carbonyl

oxygen). Verification Protocol:

Temperature Variation NMR: Run the sample at elevated temperature (e.g., 80°C or 353 K).

Observation: As temperature increases, the rotation rate increases. The split peaks should

coalesce into sharp singlets. If peaks remain distinct or complex, check for diastereomeric

impurities.

Q2: I observe severe peak tailing for the compound on my C18 HPLC column, making

integration unreliable.
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Diagnosis:Silanol Interaction. Explanation: The secondary amine at position N4 is protonated at

neutral/acidic pH and interacts strongly with residual silanol groups on the silica stationary

phase. Solution:

Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to suppress

silanol ionization and protonate the amine fully.

High pH Method: Alternatively, use a high-pH stable column (e.g., XBridge C18) with an

ammonium bicarbonate buffer (pH 10) to keep the amine unprotonated (free base form).

Category B: Synthetic Reactivity[2]
Q3: The SNAr coupling yield of N,N-dimethylmorpholine-2-carboxamide to my

chloropyrimidine scaffold is lower than expected (<40%). How can I optimize this?

Diagnosis:Steric/Conformational Hindrance. Explanation: The carboxamide group at C2

imposes a specific chair conformation on the morpholine ring. Depending on the

stereochemistry, the N4-H bond may be axially or equatorially oriented, affecting nucleophilic

approach vectors. Optimization Protocol:

Base Selection: Switch from weak organic bases (TEA) to stronger, non-nucleophilic

inorganic bases like K2CO3 or Cs2CO3 in polar aprotic solvents (DMF/DMAc).

Temperature: Increase reaction temperature to 80-100°C.

Catalysis: If the electrophile is unreactive, consider Buchwald-Hartwig amination conditions

(Pd2(dba)3 / Xantphos) instead of standard SNAr.

Q4: We are detecting loss of enantiomeric excess (ee) after the coupling reaction.

Diagnosis:Base-Catalyzed Racemization. Explanation: The C2 proton is alpha to a carbonyl

group (the amide). While amides are less acidic than esters, strong bases or prolonged heating

can lead to deprotonation-reprotonation at C2, causing racemization. Corrective Action:

Avoid using strong alkoxide bases (e.g., NaOtBu) if possible.

Monitor reaction time strictly.
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Check Starting Material: Verify the optical purity of the starting morpholine. (See Protocol A

below).

Experimental Protocols
Protocol A: Chiral Purity Determination (HPLC)
Use this method to verify %ee before and after coupling.

Column: Chiralpak IC or IG (Immobilized polysaccharide type), 4.6 x 150 mm, 5 µm.

Mobile Phase:

Solvent A: n-Hexane (with 0.1% Diethylamine)

Solvent B: Ethanol or Isopropanol

Ratio: 80:20 (Isocratic)

Flow Rate: 1.0 mL/min

Detection: UV @ 210 nm (Amide absorption)

Sample Prep: Dissolve 1 mg in 1 mL Ethanol.

Expected Result: Baseline separation of (R) and (S) enantiomers.

Protocol B: Optimized SNAr Coupling (General
Procedure)
Standard procedure for linking to a heteroaryl chloride (e.g., chloropyrimidine).

Charge: To a reaction vial, add heteroaryl chloride (1.0 equiv), N,N-dimethylmorpholine-2-
carboxamide (1.2 equiv), and Cs2CO3 (2.5 equiv).

Solvent: Add anhydrous DMSO or NMP (Concentration ~0.2 M).

Reaction: Heat to 90°C for 4-16 hours. Monitor by LCMS.[1][2][3]
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Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), wash 1x with brine. Dry

over Na2SO4.

Purification: Flash chromatography (DCM/MeOH gradient).

Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound

during synthesis and analysis.
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Figure 1: Technical decision tree for validating and utilizing N,N-dimethylmorpholine-2-
carboxamide in synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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